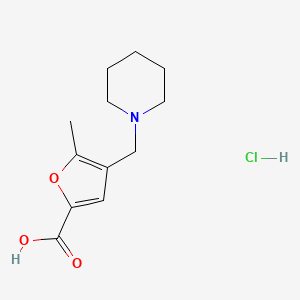![molecular formula C14H15ClN4S B1389429 N-(3-(1H-Imidazol-1-yl)propyl)-5-chlor-4-methylbenzo[d]thiazol-2-amin CAS No. 1177300-68-3](/img/structure/B1389429.png)
N-(3-(1H-Imidazol-1-yl)propyl)-5-chlor-4-methylbenzo[d]thiazol-2-amin
Übersicht
Beschreibung
N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C14H15ClN4S and its molecular weight is 306.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutika: Antimicrobielle Wirkstoffe
Imidazolderivate sind bekannt für ihre antimikrobiellen Eigenschaften. Sie wurden verwendet, um Verbindungen mit antibakteriellen, antifungalen und antiprotozoalen Aktivitäten zu entwickeln . Das Vorhandensein des Imidazolrings in der Struktur dieser Verbindung deutet auf eine mögliche Verwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe hin, die gegen resistente Stämme von Mikroorganismen wirksam sein könnten.
Krebsforschung: Antitumor-Wirkstoffe
Die Thiazol-Einheit hat in Kombination mit einem Imidazolring vielversprechende Ergebnisse in Bezug auf die Antitumoraktivität gezeigt. Verbindungen, die der fraglichen Verbindung ähneln, wurden auf ihr Potenzial gegen verschiedene Krebszelllinien, einschließlich Gliom und hepatozelluläres Karzinom, untersucht . Diese Verbindung könnte synthetisiert und auf ihre Wirksamkeit bei der Hemmung des Tumorwachstums getestet werden.
Entzündungshemmende Medikamente
Imidazolderivate sollen entzündungshemmende Eigenschaften aufweisen. Sie können so konzipiert werden, dass sie gezielt auf bestimmte an der Entzündung beteiligte Signalwege wirken, was möglicherweise zur Entwicklung neuartiger entzündungshemmender Medikamente führt .
Gastrointestinale Therapeutika: Antiulkusmittel
Einige Imidazolderivate werden zur Behandlung gastrointestinaler Erkrankungen eingesetzt, unter anderem als Antiulkusmittel. Die Verbindung könnte auf ihr therapeutisches Potenzial bei der Behandlung von Geschwüren untersucht werden und möglicherweise eine Alternative zu bestehenden Medikamenten wie Omeprazol und Pantoprazol bieten .
Neurologische Erkrankungen: Neuroprotektive Wirkstoffe
Die strukturelle Komplexität von Imidazolderivaten ermöglicht die Modulation verschiedener neurologischer Signalwege. Die Erforschung der neuroprotektiven Anwendungen solcher Verbindungen könnte zu Durchbrüchen bei der Behandlung neurodegenerativer Erkrankungen führen .
Enzyminhibition: COX-Inhibitoren
Imidazolverbindungen wurden auf ihre Cyclooxygenase (COX)-Inhibitoraktivität untersucht, die für die Entwicklung von Analgetika und entzündungshemmenden Medikamenten entscheidend ist. Diese spezielle Verbindung könnte auf ihr COX-1- und COX-2-Inhibitionspotenzial untersucht werden, wodurch Erkenntnisse über ihre schmerzlindernden Fähigkeiten gewonnen werden könnten .
Antivirale Forschung
Der Imidazolring ist ein häufiges Merkmal in antiviralen Medikamenten. Die Erforschung der antiviralen Anwendungen dieser Verbindung, insbesondere im Kontext neu auftretender Virusinfektionen, könnte sehr vorteilhaft sein .
Chemische Synthese: Bausteine
Imidazolderivate dienen als wichtige Zwischenprodukte bei der Synthese komplexerer Moleküle. Diese Verbindung könnte als Baustein in der organischen Synthese verwendet werden, was zur Herstellung einer Vielzahl von Spezialchemikalien führt .
Wirkmechanismus
Target of Action
The compound “N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine” is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities Similar compounds have been reported to target cox-1 and cox-2 enzymes, which play a crucial role in inflammation .
Mode of Action
Similar compounds have been reported to inhibit cox-1 and cox-2 enzymes . These enzymes are involved in the production of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, the compound can potentially reduce inflammation.
Biochemical Pathways
The compound likely affects the biochemical pathways related to inflammation. By inhibiting COX-1 and COX-2 enzymes, it can potentially disrupt the synthesis of prostaglandins, thereby reducing inflammation
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
The result of the compound’s action is likely a reduction in inflammation, given its potential inhibitory effect on COX-1 and COX-2 enzymes . This could potentially lead to a decrease in the production of prostaglandins, key mediators of inflammation.
Eigenschaften
IUPAC Name |
5-chloro-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4S/c1-10-11(15)3-4-12-13(10)18-14(20-12)17-5-2-7-19-8-6-16-9-19/h3-4,6,8-9H,2,5,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFSMAOFMFRMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NCCCN3C=CN=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine](/img/structure/B1389348.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline](/img/structure/B1389351.png)
![[2-(Hexyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389352.png)
![4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline](/img/structure/B1389355.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine](/img/structure/B1389356.png)
![3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389357.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-4-(2-cyclohexylethoxy)aniline](/img/structure/B1389360.png)


![N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine](/img/structure/B1389365.png)
![2,5-Dichloro-N-[2-(2,5-dimethylphenoxy)-propyl]aniline](/img/structure/B1389366.png)
![2-Ethyl-6-methyl-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1389367.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389369.png)
